ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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Description
Ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a useful research compound. Its molecular formula is C15H14ClN5O2 and its molecular weight is 331.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.0836024 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H12ClN5O2
- Molecular Weight : 305.72 g/mol
- CAS Number : 908507-56-2
This structure includes a pyrazolo-triazine core which is known for its diverse biological activities.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and obesity.
- Antioxidant Properties : It demonstrates significant antioxidant activity, which is crucial in counteracting oxidative stress-related diseases.
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast and colon cancer.
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:
These results indicate that this compound has promising anticancer properties.
Mechanism Studies
Further investigations into the mechanisms revealed that the compound induces apoptosis in cancer cells through:
- Activation of caspases
- Modulation of Bcl-2 family proteins
- Disruption of mitochondrial membrane potential
These pathways are critical in the regulation of programmed cell death and highlight the potential for this compound as an anticancer agent.
Case Studies and Clinical Implications
Several case studies have illustrated the potential clinical applications of this compound:
- Study on Obesity Treatment : A patent application described its use in formulations aimed at treating obesity by enhancing metabolic rates and promoting weight loss .
- Cancer Treatment Trials : Preclinical trials indicated that compounds similar to this triazine derivative showed significant tumor reduction in animal models when administered at specific dosages .
- Neuroprotective Effects : Research has indicated potential neuroprotective properties through inhibition of acetylcholinesterase (AChE), which may benefit conditions like Alzheimer’s disease .
Properties
IUPAC Name |
ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-3-23-15(22)12-13(17)21-14(19-18-12)11(8(2)20-21)9-4-6-10(16)7-5-9/h4-7H,3,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTRBMBPEZUYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)Cl)N=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.